2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-cyclopropylacetamide)
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Overview
Description
2-[(4-CYANO-5-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
The synthesis of 2-[(4-CYANO-5-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under specific conditions .
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
2-[(4-CYANO-5-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
2-[(4-CYANO-5-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-CYANO-5-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar compounds to 2-[(4-CYANO-5-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets 2-[(4-CYANO-5-{[(CYCLOPROPYLCARBAMOYL)METHYL]SULFANYL}-1,2-THIAZOL-3-YL)SULFANYL]-N-CYCLOPROPYLACETAMIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C14H16N4O2S3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[[4-cyano-3-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C14H16N4O2S3/c15-5-10-13(21-6-11(19)16-8-1-2-8)18-23-14(10)22-7-12(20)17-9-3-4-9/h8-9H,1-4,6-7H2,(H,16,19)(H,17,20) |
InChI Key |
DVCSZZKSYIWEAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3CC3)C#N |
Origin of Product |
United States |
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